![molecular formula C24H23NO4 B14413764 Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate CAS No. 84484-34-4](/img/structure/B14413764.png)
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is a chemical compound with the molecular formula C24H23NO4 It is characterized by the presence of an ethyl ester group, a phenyl imino group, and two benzyloxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate typically involves the reaction of 2,6-bis(benzyloxy)benzaldehyde with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy groups.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]amino}acetate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imine group may play a role in binding to enzymes or receptors, while the benzyloxy groups could influence the compound’s solubility and membrane permeability .
Comparación Con Compuestos Similares
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can be compared to other similar compounds, such as:
Ethyl (2E)-{[2,6-dimethoxyphenyl]imino}acetate: Similar structure but with methoxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dihydroxyphenyl]imino}acetate: Contains hydroxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dichlorophenyl]imino}acetate: Contains chloro groups instead of benzyloxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
84484-34-4 |
|---|---|
Fórmula molecular |
C24H23NO4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
ethyl 2-[2,6-bis(phenylmethoxy)phenyl]iminoacetate |
InChI |
InChI=1S/C24H23NO4/c1-2-27-23(26)16-25-24-21(28-17-19-10-5-3-6-11-19)14-9-15-22(24)29-18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |
Clave InChI |
TULXIMSQWYNMMR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=NC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





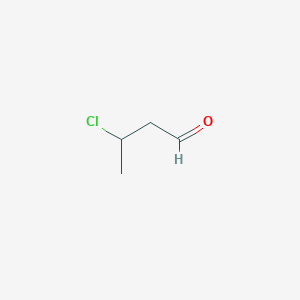
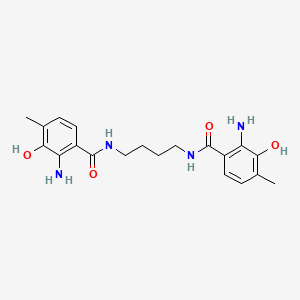
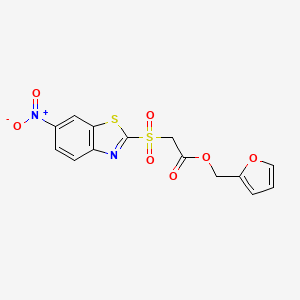
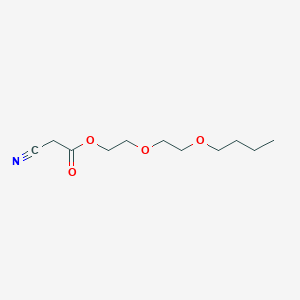
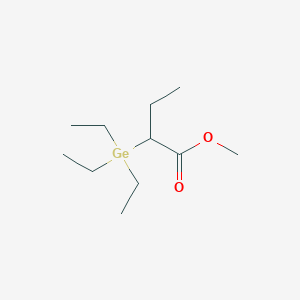


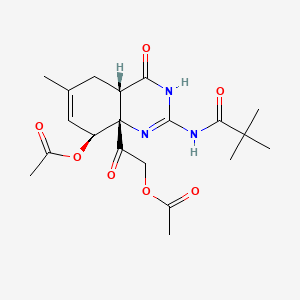
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
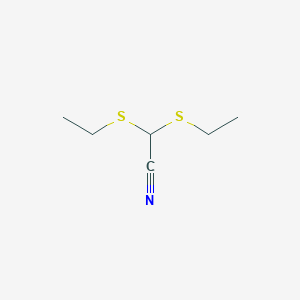
![5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14413763.png)
